molecular formula C21H15F17O3 B15169853 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate CAS No. 649721-94-8

4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate

Cat. No.: B15169853
CAS No.: 649721-94-8
M. Wt: 638.3 g/mol
InChI Key: BTSFCVZAHTYISO-UHFFFAOYSA-N
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Description

4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a heptadecafluorooctyl group attached to a phenoxy group, which is further linked to a butyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate typically involves the reaction of 4-(heptadecafluorooctyl)phenol with butyl prop-2-enoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The phenoxy and butyl prop-2-enoate groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biological interactions and processes.

    Industry: It is used in the production of specialty polymers and coatings due to its unique properties.

Mechanism of Action

The mechanism by which 4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate exerts its effects involves interactions with specific molecular targets. The heptadecafluorooctyl group imparts hydrophobic characteristics, which can influence the compound’s behavior in biological systems. The phenoxy and butyl prop-2-enoate groups may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Heptadecafluorooctyl)phenoxy]butyl methacrylate
  • 4-[4-(Heptadecafluorooctyl)phenoxy]butyl acrylate

Uniqueness

4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and application potential in various fields.

Properties

CAS No.

649721-94-8

Molecular Formula

C21H15F17O3

Molecular Weight

638.3 g/mol

IUPAC Name

4-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]butyl prop-2-enoate

InChI

InChI=1S/C21H15F17O3/c1-2-13(39)41-10-4-3-9-40-12-7-5-11(6-8-12)14(22,23)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)20(34,35)21(36,37)38/h2,5-8H,1,3-4,9-10H2

InChI Key

BTSFCVZAHTYISO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCOC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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